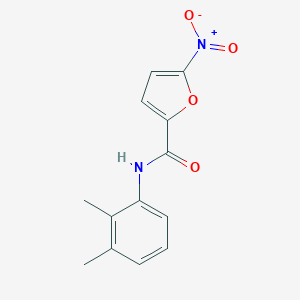![molecular formula C20H20ClN3O3 B251985 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a topic of interest for researchers in the field of drug discovery.
Mécanisme D'action
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of CXCR3, inhibiting the activity of this receptor by binding to its active site. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cellular processes such as chemotaxis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the migration of immune cells, such as T cells and natural killer cells, to sites of inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, the selective inhibition of CXCR3 by this compound allows for the investigation of specific cellular processes that are regulated by this receptor.
However, there are also limitations to the use of this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, the use of this compound in vivo may be limited by its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for the research on N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. One potential application for this compound is in the development of novel anti-inflammatory and anti-cancer therapies. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of this compound. Finally, the development of more potent and selective CXCR3 inhibitors may lead to the discovery of novel therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, starting with the reaction of 4-chlorophenol with acetyl chloride to form 4-chloroacetophenone. This intermediate is then reacted with 3-aminopropylamine to form 3-{[(4-chlorophenyl)acetyl]amino}propylamine. The final step involves the reaction of this intermediate with indole-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. In preclinical studies, this compound has been shown to inhibit the activity of the G protein-coupled receptor CXCR3, which is involved in numerous cellular processes such as chemotaxis, cell proliferation, and apoptosis.
Propriétés
Formule moléculaire |
C20H20ClN3O3 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-8-16(9-7-15)27-13-19(25)22-10-3-11-23-20(26)18-12-14-4-1-2-5-17(14)24-18/h1-2,4-9,12,24H,3,10-11,13H2,(H,22,25)(H,23,26) |
Clé InChI |
KIKWZDNMIMPIMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
